6-Bromo-5-chloroquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

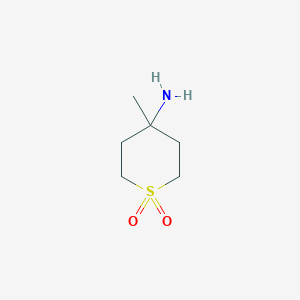

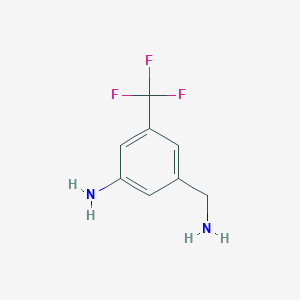

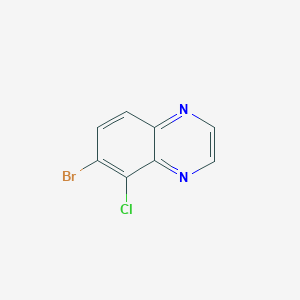

6-Bromo-5-chloroquinoxaline is a heterocyclic organic molecule that belongs to the quinoxaline family. It is a yellow crystalline powder with a molecular weight of 243.49 . The IUPAC name for this compound is 6-bromo-5-chloroquinoxaline .

Molecular Structure Analysis

The molecular structure of 6-Bromo-5-chloroquinoxaline is represented by the InChI code:1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms . Physical And Chemical Properties Analysis

6-Bromo-5-chloroquinoxaline is a solid at room temperature . It is insoluble in water but soluble in organic solvents such as chloroform, ethanol, acetic acid, and dimethylformamide. It has a melting point of 209-210°C and a boiling point of 290°C.Scientific Research Applications

Anticancer Activity

6-Bromo-5-chloroquinoxaline: has been studied for its potential in cancer therapy. Quinoxaline derivatives exhibit a range of biological activities, and their incorporation into therapeutic agents can target various cancer pathways. The compound’s ability to interfere with cellular signaling and proliferation makes it a candidate for anti-tumor drugs .

Antimicrobial Properties

The antimicrobial properties of quinoxaline derivatives make them useful in the development of new antibiotics6-Bromo-5-chloroquinoxaline can be a core structure for synthesizing compounds that combat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Neuropharmacological Applications

Quinoxaline compounds have shown neuroprotective effects, which can be harnessed in treating neurodegenerative diseases6-Bromo-5-chloroquinoxaline may contribute to the synthesis of drugs that protect neural tissue or enhance neural repair mechanisms .

Anti-inflammatory Uses

Inflammation is a common pathway in many diseases, and quinoxaline derivatives have demonstrated anti-inflammatory activity6-Bromo-5-chloroquinoxaline could be used to develop new anti-inflammatory medications, potentially with fewer side effects than current treatments .

Antileishmanial Effect

Leishmaniasis is a disease caused by protozoan parasites, and quinoxaline derivatives have shown activity against these organisms6-Bromo-5-chloroquinoxaline might be used to create more effective treatments for this neglected tropical disease .

Antiviral Applications

The search for antiviral drugs is ongoing, especially with the emergence of new viral diseases. Quinoxaline derivatives, including 6-Bromo-5-chloroquinoxaline , can be explored for their potential to inhibit viral replication or entry into host cells .

Diagnostic Imaging

Quinoxaline derivatives can be tagged with radioactive isotopes for use in diagnostic imaging6-Bromo-5-chloroquinoxaline could be part of the synthesis of compounds used in PET scans to diagnose and monitor various health conditions .

Material Science

Beyond biomedical applications, 6-Bromo-5-chloroquinoxaline can contribute to material science, particularly in the synthesis of organic semiconductors and other electronic materials due to its stable heterocyclic structure .

Safety and Hazards

The safety information for 6-Bromo-5-chloroquinoxaline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical properties, the route of administration, and the individual’s physiological conditions .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on various factors. These could include the pH of the environment, the presence of other substances, temperature, and more .

properties

IUPAC Name |

6-bromo-5-chloroquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZFDYMJJVIPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309908 |

Source

|

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloroquinoxaline | |

CAS RN |

1210047-63-4 |

Source

|

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.